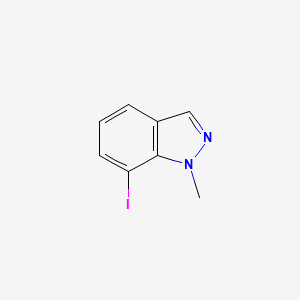

7-Iodo-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

7-iodo-1-methylindazole |

InChI |

InChI=1S/C8H7IN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 |

InChI Key |

MKZMSSYVRSSWTG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2I)C=N1 |

Origin of Product |

United States |

Chemical Transformations and Functionalization of 7 Iodo 1 Methyl 1h Indazole

Cross-Coupling Reactions at the C7-Iodo Position

The carbon-iodine bond at the C7 position of 7-Iodo-1-methyl-1H-indazole is the primary site for synthetic modification, predominantly through transition-metal-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C(sp2)–C(sp2) bonds. nih.gov The Suzuki-Miyaura coupling, in particular, has been successfully applied to the C7 functionalization of indazole systems. nih.govrsc.org This reaction typically involves the coupling of the halo-indazole with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govmdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govrsc.org For substrates like this compound, the N1-methylation is advantageous as it prevents potential complications and side reactions associated with the acidic N-H proton present in unprotected indazoles, which can inhibit the catalyst. nih.gov

Various palladium sources, ligands, and bases have been explored to optimize these couplings. For instance, studies on the related C7-bromo-4-substituted-1H-indazoles have shown that catalysts like Pd(OAc)2 or more sophisticated pre-catalysts, in combination with phosphine ligands such as SPhos and XPhos, can effectively promote the reaction. nih.gov The choice of base, typically an inorganic carbonate or phosphate like K₂CO₃ or K₃PO₄, is crucial for the transmetalation step. nih.govnih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | nih.gov |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80 | nih.gov |

| [Pd(IPr)(μ-Cl)Cl]₂ | IPr | K₂CO₃ | THF/H₂O | Room Temp | rsc.org |

The versatility of cross-coupling reactions lies in the wide range of coupling partners that can be employed, leading to extensive molecular diversity.

Arylboronic Acids (Suzuki-Miyaura Coupling): A broad spectrum of aryl- and heteroarylboronic acids can be coupled at the C7 position. These reagents are favored due to their stability to air and moisture, commercial availability, and generally low toxicity. nih.govmdpi.com Both electron-rich and electron-poor arylboronic acids, as well as those with significant steric hindrance, have been shown to react efficiently with C7-halogenated indazoles, yielding a library of 7-aryl-1-methyl-1H-indazoles. nih.govrsc.org

Organostannanes (Stille Coupling): The Stille reaction provides an alternative and powerful method for C-C bond formation, involving the coupling of an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture and are compatible with a wide variety of functional groups, making the Stille coupling highly effective for the synthesis of complex molecules. wikipedia.orguwindsor.ca The reaction of this compound with various organostannanes (e.g., vinyl-, alkynyl-, or aryl-stannanes) would grant access to a different subset of derivatives not always accessible through Suzuki-Miyaura coupling. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Coupling Reaction | Reagent Class | Example Coupling Partner | Resulting C7-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Phenylboronic acid | Phenyl |

| Suzuki-Miyaura | Arylboronic Acid | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| Suzuki-Miyaura | Heteroarylboronic Acid | Thiophene-2-boronic acid | Thiophen-2-yl |

| Stille | Organostannane | Tributyl(vinyl)stannane | Vinyl |

| Stille | Organostannane | Tributyl(phenyl)stannane | Phenyl |

The functionalization of the indazole C7 position is often more challenging compared to modifications at the C3 or C5 positions due to its inherent electronic properties and steric environment. nih.govrsc.org However, the presence of an iodo group at C7 provides a highly reliable reactive site for cross-coupling.

Scope:

Successful C7 arylation provides a scaffold that can be further modified. The newly introduced aryl group can possess other functional groups (e.g., esters, nitro groups) that can be subjected to subsequent chemical transformations.

The development of efficient C7 functionalization protocols allows for the late-stage modification of complex indazole-containing molecules, which is a valuable strategy in drug discovery. rsc.orgresearchgate.net

Limitations:

The reactivity of the C7 position can be influenced by substituents elsewhere on the indazole ring. For example, electron-withdrawing groups at the C4 position have been used to direct and facilitate C7 functionalization. nih.govresearchgate.net

Steric hindrance can be a limiting factor. Bulky coupling partners may react with lower efficiency, requiring more forceful reaction conditions or specialized catalytic systems. nih.gov

While the C7-iodo bond is the most reactive site for palladium-catalyzed coupling on this compound, other positions on the indazole ring could potentially undergo C-H activation under certain conditions, although this is generally less favorable than coupling at the C-I bond. mdpi.com

Reactions Involving the N1-Methyl Group

The N1-methyl group plays a crucial role in the reactivity and stability of the indazole derivative.

Indazoles can exist in two common tautomeric forms, 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com Thermochemical studies and calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. austinpublishinggroup.comchemicalbook.com This stability preference extends to the N-alkylated derivatives; consequently, 1-methylindazole is more stable than 2-methylindazole by approximately 3.2 kcal/mol. austinpublishinggroup.comchemicalbook.com

The N1-methyl group in this compound is generally stable under a wide range of reaction conditions, including those typically employed for palladium-catalyzed cross-coupling. nih.gov Its presence is synthetically advantageous as it:

Prevents N-alkylation or N-arylation side reactions.

Blocks the formation of indazolate anions under basic conditions, which can complicate catalytic cycles. nih.gov

Ensures regiochemical integrity, as migration of the substituent from N1 to N2 is energetically unfavorable.

While direct reactions involving the C-H bonds of the N1-methyl group are not common under standard cross-coupling conditions, strong bases or radical initiators could potentially lead to its functionalization, though this is not a typical synthetic route for this class of compounds.

Reactivity of the Indazole Ring System under various conditions

In this compound, the primary reactivity is dominated by the C7-iodo bond, which readily undergoes oxidative addition to palladium(0) catalysts. The indazole ring itself is generally stable to the basic and thermal conditions of cross-coupling reactions. However, under strongly acidic or oxidizing conditions, the ring system can undergo degradation.

Electrophilic substitution reactions (such as nitration or halogenation) on the indazole ring are well-known. chemicalbook.com In the case of this compound, the directing effects of the existing substituents would govern the position of any further electrophilic attack. The N1-methyl group and the fused benzene (B151609) ring would direct incoming electrophiles, though such reactions are less common than leveraging the C7-iodo group for controlled, site-specific functionalization via cross-coupling.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the case of this compound, the regioselectivity of such reactions is governed by the interplay of the directing effects of the fused pyrazole (B372694) ring, the N1-methyl group, and the C7-iodo substituent.

The indazole nucleus itself is an electron-rich heteroaromatic system. The N1-methyl group acts as an activating group, further increasing the electron density of the ring system through a positive inductive effect. Conversely, the iodine atom at the C7 position is a deactivating group due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions.

Considering these factors, electrophilic attack on the carbocyclic (benzene) ring of this compound is expected to be directed to the C4 and C6 positions. The C6 position is ortho to the C7-iodo group, while the C4 position is para to the C7-iodo group. Substitution at the C5 position is also possible. Furthermore, the C3 position on the pyrazole ring is a known site for electrophilic attack in many indazole systems. chemicalbook.com

While specific experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented, predictions can be made based on related structures. For instance, the nitration of 7-nitro-1H-indazole has been shown to yield 3,7-dinitro-1H-indazole, demonstrating the reactivity of the C3 position even in a deactivated system. chim.it Similarly, halogenation of 1H-indazole can lead to substitution at the C3, C5, and C7 positions. chemicalbook.com For this compound, a mixture of products would be likely, with the precise outcome depending on the nature of the electrophile and the specific reaction conditions employed.

Nucleophilic Substitution Reactions of the Iodide

The carbon-iodine bond at the C7 position of this compound is a key functional handle for introducing a wide array of substituents. The iodide is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, making this position amenable to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex indazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common methods for the functionalization of aryl iodides. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or boronate ester) to form a new C-C bond. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the C7 position. While specific examples for this compound are not detailed in the provided search results, the Suzuki-Miyaura coupling of other unprotected halo-indazoles is well-established, proceeding in good to excellent yields under mild conditions with appropriate palladium precatalysts and ligands like XPhos. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. organic-chemistry.org It is a highly effective method for synthesizing 7-alkynyl-1-methyl-1H-indazoles, which are valuable intermediates for further transformations. Studies on 5-bromo-3-iodoindazoles have shown that Sonogashira coupling occurs selectively at the more reactive iodo-substituted position. thieme-connect.de

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.org It is a key method for synthesizing 7-amino-1-methyl-1H-indazole derivatives. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, BINAP), and a base. beilstein-journals.org The choice of ligand is critical and depends on the specific amine being coupled. libretexts.org

Cyanation: The substitution of the iodide with a cyanide group to form 7-cyano-1-methyl-1H-indazole can be achieved using palladium catalysis. For the related compound 7-iodo-1H-indazole, a cyanation reaction using Zn(CN)₂, a palladium catalyst like Pd₂(dba)₃, and a ligand such as dppf has been reported, resulting in the desired nitrile product. researchgate.net This transformation provides a valuable synthetic handle, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

The tables below summarize representative conditions for these nucleophilic substitution reactions based on transformations of closely related 7-iodo-1H-indazole scaffolds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 7-Iodoindazoles

| Coupling Partner | Catalyst System | Base | Solvent / Temperature | Product Type |

|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O / 60-100 °C | 7-Aryl-1-methyl-1H-indazole |

| Vinylboronate ester | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O / 100 °C | 7-Vinyl-1-methyl-1H-indazole |

Table 2: Representative Conditions for Sonogashira Coupling of 7-Iodoindazoles

| Coupling Partner | Catalyst System | Base | Solvent / Temperature | Product Type |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF / 25-70 °C | 7-(Phenylethynyl)-1-methyl-1H-indazole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF / RT | 7-((Trimethylsilyl)ethynyl)-1-methyl-1H-indazole |

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 7-Iodoindazoles

| Coupling Partner | Catalyst System | Base | Solvent / Temperature | Product Type |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene / 100 °C | N-Phenyl-1-methyl-1H-indazol-7-amine |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane / 90 °C | 7-(Morpholino)-1-methyl-1H-indazole |

Table 4: Representative Conditions for Cyanation of 7-Iodoindazoles

| Reagent | Catalyst System | Base / Additive | Solvent / Temperature | Product |

|---|---|---|---|---|

| Zn(CN)₂ | Pd₂(dba)₃ / dppf | Zn powder | DMA / Reflux | 1-Methyl-1H-indazole-7-carbonitrile |

Spectroscopic Characterization and Structural Elucidation of 7 Iodo 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Analysis for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy of 7-Iodo-1-methyl-1H-indazole reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern, or multiplicity, arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

The aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) typically appear as a set of coupled multiplets. The specific substitution pattern of the indazole ring influences the chemical shifts and coupling constants (J). For instance, the electron-withdrawing effect of the iodine atom at the 7-position would be expected to deshield the adjacent H-6 proton, shifting its resonance downfield. The methyl group attached to the N-1 nitrogen atom would appear as a sharp singlet, typically in the upfield region of the spectrum, due to the absence of adjacent protons. The proton at the 3-position (H-3) would also likely present as a singlet.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected signals, their multiplicities, and coupling constants.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.10 | s | - |

| H-4 | 7.50 | d | 8.0 |

| H-5 | 7.10 | t | 7.5 |

| H-6 | 7.70 | d | 7.0 |

| N-CH₃ | 4.10 | s | - |

Interactive Data Table: ¹H NMR Assignments

¹³C NMR Characterization for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment.

The carbon atom bonded to the iodine (C-7) is expected to show a significant upfield shift due to the heavy atom effect of iodine. The other aromatic carbons will have chemical shifts in the typical aromatic region (approximately 110-140 ppm). The carbon of the N-methyl group will appear at a much higher field. The quaternary carbons (C-3a and C-7a) can also be identified, often by their lower intensity and lack of signal in a DEPT-135 experiment.

Below is a representative ¹³C NMR data table for the compound.

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 135.0 |

| C-3a | 140.0 |

| C-4 | 129.0 |

| C-5 | 122.0 |

| C-6 | 130.0 |

| C-7 | 95.0 |

| C-7a | 142.0 |

| N-CH₃ | 35.0 |

Interactive Data Table: ¹³C NMR Assignments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. While a specific experimental spectrum for this compound is not publicly available in the cited search results, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups and comparison with related indazole structures.

The key functional groups in this compound are the aromatic indazole core, the N-methyl group, and the carbon-iodine bond. The indazole ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the bicyclic aromatic system are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region.

The presence of the methyl group attached to the nitrogen atom (N-CH₃) will introduce additional characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are anticipated to appear in the 2950-3000 cm⁻¹ range. Furthermore, characteristic bending (scissoring) vibrations for the methyl group are expected around 1450 cm⁻¹.

The carbon-iodine (C-I) bond, due to the heavy mass of the iodine atom, will have a stretching vibration at a much lower frequency. The C-I stretching absorption for iodo-aromatic compounds typically falls in the 600-500 cm⁻¹ region. Out-of-plane (o.o.p.) bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring portion of the indazole, and are expected in the 750-900 cm⁻¹ range.

Based on these principles, the following table summarizes the expected IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2950 - 3000 |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 |

| Methyl C-H | Bending (Scissoring) | ~1450 |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 |

| Aromatic C-I | Stretching | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

Although a specific crystal structure for this compound has not been reported in the available search results, the expected solid-state structural features can be inferred from crystallographic data of related indazole derivatives. researchgate.net The indazole ring system is expected to be essentially planar. The methyl group attached to the N1 position will have C-H bond lengths in the typical range of 0.96–1.09 Å.

The geometry of the indazole core will be defined by the bond lengths and angles of the fused five-membered pyrazole (B372694) and six-membered benzene rings. The carbon-iodine bond length is a key parameter; in similar aromatic structures, the C-I bond length is generally found to be in the range of 2.08–2.12 Å. The bond angles within the indazole ring will deviate slightly from the ideal angles of a regular pentagon and hexagon due to ring strain and the influence of the substituents.

In the solid state, the packing of this compound molecules will be governed by intermolecular forces. While lacking strong hydrogen bond donors, weak C-H···N or C-H···π interactions may be present. A significant interaction that could influence the crystal packing is halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom (like the nitrogen of a neighboring molecule). Aromatic π–π stacking interactions between the planar indazole rings of adjacent molecules are also a common feature in the crystal packing of such compounds, further stabilizing the solid-state structure. researchgate.net

The following table presents typical bond lengths for related substituted indazole structures, providing an estimation of the expected values for this compound.

| Bond | Expected Bond Length (Å) |

| Aromatic C-C | 1.36 - 1.42 |

| Aromatic C-N | 1.32 - 1.38 |

| N-N | ~1.35 |

| N-C (methyl) | 1.45 - 1.49 |

| Aromatic C-I | 2.08 - 2.12 |

| C-H (aromatic) | 0.93 - 1.00 |

| C-H (methyl) | 0.96 - 1.09 |

Computational Chemistry and Molecular Modeling of 7 Iodo 1 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties, including geometry, reactivity, and spectroscopic parameters. For indazole derivatives, DFT calculations have been instrumental in understanding their physicochemical properties and electrostatic potential. nih.govrsc.org

Optimization of Molecular Geometries and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 7-Iodo-1-methyl-1H-indazole, this process would be performed using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). researchgate.net The optimization yields the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is then used to explore the different spatial arrangements (conformers) of the molecule and their relative energies. While the fused ring system of indazole is relatively rigid, different conformations could arise from the rotation of the methyl group at the N1 position. A thorough conformational analysis would identify the global minimum energy conformer, which is essential for the accurate calculation of other properties. researchgate.netnih.gov Although specific computational studies detailing the optimized geometry of this compound are not prevalent in the reviewed literature, the general outputs of such a calculation are well-established.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical and based on typical parameters for similar structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C7-I | ~2.10 Å |

| N1-N2 | ~1.35 Å | |

| N1-CH₃ | ~1.47 Å | |

| C3-H | ~1.08 Å | |

| Bond Angle | C7a-C7-I | ~119.5° |

| C3a-N2-N1 | ~112.0° | |

| N2-N1-CH₃ | ~125.0° | |

| Dihedral Angle | I-C7-C7a-N1 | ~180.0° |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.govconicet.gov.arresearchgate.net

This computational approach calculates the absolute magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net Studies on various indazole and azole derivatives have demonstrated that GIAO/DFT calculations can accurately reproduce experimental ¹H and ¹³C NMR data, aiding in the unambiguous assignment of signals. nih.govacs.org Such calculations for this compound would be invaluable for its structural characterization.

Table 2: Illustrative Calculated NMR Chemical Shifts for this compound (Hypothetical Data)

This table shows representative ¹H and ¹³C NMR chemical shift values that would be generated by GIAO/DFT calculations. These values are for illustrative purposes only.

| Atom Position | Nucleus | Calculated Chemical Shift (δ, ppm) |

| 3 | ¹H | ~8.1 |

| 4 | ¹H | ~7.5 |

| 5 | ¹H | ~7.2 |

| 6 | ¹H | ~7.7 |

| N1-CH₃ | ¹H | ~4.1 |

| 3 | ¹³C | ~134.0 |

| 3a | ¹³C | ~122.0 |

| 4 | ¹³C | ~128.0 |

| 5 | ¹³C | ~121.5 |

| 6 | ¹³C | ~129.0 |

| 7 | ¹³C | ~92.0 |

| 7a | ¹³C | ~141.0 |

| N1-CH₃ | ¹³C | ~35.0 |

Energetic Considerations for Tautomeric and Regioisomeric Stability

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. beilstein-journals.org DFT calculations can accurately predict the relative thermodynamic stabilities of these forms by comparing their total electronic energies. For the parent indazole and many of its derivatives, the 1H-tautomer is consistently found to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govnih.gov

Furthermore, in reactions such as N-alkylation, a mixture of regioisomers (N1- and N2-substituted products) can be formed. Computational studies are crucial for understanding the factors that control this regioselectivity. For instance, research on substituted indazoles has shown that strong electron-withdrawing groups at the C-7 position, such as a nitro or carboxylate group, confer excellent N-2 regioselectivity in alkylation reactions. nih.govbeilstein-journals.org This suggests that the electronic effect of the iodine atom at the C-7 position of this compound would significantly influence its reactivity and the stability of its corresponding regioisomers. DFT calculations can quantify the energy differences between the N1- and N2-methylated isomers, providing a rationale for experimentally observed product distributions. beilstein-journals.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

Prediction of Binding Modes and Affinities

Docking simulations for this compound would involve placing the molecule into the active site of a specific protein target. The simulation explores various translational, rotational, and conformational possibilities of the ligand within the binding pocket. acs.org A scoring function is then used to estimate the binding affinity, typically expressed as a negative energy value (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. nih.gov

While specific docking studies on this compound are not detailed in the available literature, numerous studies on related indazole derivatives have demonstrated their potential as inhibitors for various protein targets, including kinases, aromatase, and anti-apoptotic proteins like BCL-2. nih.govderpharmachemica.comnih.gov For example, docking studies of other substituted indazoles against the breast cancer aromatase enzyme have shown binding affinities ranging from -7.7 to -8.0 kcal/mol. derpharmachemica.com Such studies predict the most likely binding pose (mode) and provide a quantitative estimate of the binding strength, which helps prioritize compounds for further experimental testing.

Table 3: Illustrative Molecular Docking Results for Indazole Analogs Against Various Protein Targets

This table presents examples of binding affinities obtained from docking studies of various indazole derivatives, demonstrating the type of data generated in such analyses.

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Substituted Indazole | Aromatase | -8.0 | derpharmachemica.com |

| 7-Azaindole Derivative | DDX3 Helicase | -7.99 | nih.gov |

| N2-substituted-indazole | BCL-2 | -9.3 | nih.gov |

| N2-substituted-indazole | MCL-1 | -8.5 | nih.gov |

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, a critical outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the protein's active site. This analysis identifies the key amino acid residues that are crucial for binding. Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For instance, docking studies of 3-acylsulfonamide indazoles into the BCL-2 protein predicted a salt bridge interaction with Arg146. nih.gov In another study, docking of substituted indazoles into the aromatase active site revealed key interactions with residues Arg115 and Met374. derpharmachemica.com Similarly, docking of a 6-chloro-3-iodo-1-trityl-azaindazole derivative into the Murine double minutes-2 (MDM2) receptor showed strong interactions with GLN72 and HIS73. jocpr.comjocpr.com A docking simulation of this compound would likewise aim to identify its specific interaction pattern, providing a structural hypothesis for its mechanism of action and guiding the design of analogs with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

For instance, MD simulations have been employed to study the interaction of indazole derivatives with biological targets such as the Hypoxia-inducible factor 1-alpha (HIF-1α) and Cyclooxygenase-2 (COX-2) enzymes. nih.govresearchgate.net In these studies, the indazole derivative is placed in the active site of the protein, and the system is simulated over a period of nanoseconds to microseconds. The resulting trajectories provide detailed information on the stability of the complex, key amino acid residues involved in binding, and the role of water molecules in mediating interactions. researchgate.net

In a hypothetical MD simulation of this compound with a target protein, the analysis would typically involve calculating metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the Radius of Gyration (Rg) to monitor the compactness of the system. nih.gov Furthermore, analysis of hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine) would reveal the specific forces driving the binding event. nih.gov The data from such simulations are instrumental in rationalizing the biological activity of a compound and guiding the design of more potent and selective molecules.

Table 1: Key Parameters Analyzed in a Typical MD Simulation of a Ligand-Protein Complex

| Parameter | Description | Significance in Research |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure. | Indicates the stability of the simulation and whether the complex has reached equilibrium. A stable RMSD suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Identifies flexible and rigid regions of the protein and the ligand. High RMSF values for active site residues can indicate induced-fit binding. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Assesses the overall compactness of the protein-ligand complex. Significant changes in Rg can suggest conformational changes upon ligand binding. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the ligand and the protein over time. | Quantifies the contribution of hydrogen bonding to the binding affinity and specificity. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Provides insights into changes in the hydrophobic interactions upon ligand binding. A decrease in SASA often correlates with a more stable complex. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Calculates the free energy of binding of the ligand to the protein. | Offers a more quantitative estimation of the binding affinity, which can be used to rank different compounds. |

Prediction of Reactivity and Regioselectivity through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and regioselectivity of organic molecules like this compound. The indazole ring system can undergo reactions at various positions, and the presence of substituents significantly influences the outcome. For instance, N-alkylation of indazoles can lead to a mixture of N-1 and N-2 substituted products, and controlling this regioselectivity is a key synthetic challenge. nih.gov

DFT calculations can provide valuable insights into the factors governing these reactions. By calculating the electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most nucleophilic and electrophilic sites in the molecule. nih.gov For an indazole, the relative energies of the N-1 and N-2 anions, as well as the transition states leading to the respective products, can be calculated to predict the most likely site of reaction under different conditions. nih.gov

In the case of this compound, the substituents play a crucial role. The methyl group at the N-1 position is an electron-donating group, which increases the electron density of the ring system. The iodo group at the C-7 position has a dual electronic effect: it is electron-withdrawing through induction and electron-donating through resonance. Its steric bulk can also influence the accessibility of nearby reactive sites. Computational studies on other substituted indazoles have shown that electron-withdrawing groups at the C-7 position can favor N-2 alkylation. d-nb.info DFT calculations for this compound would be necessary to precisely predict its reactivity in various reactions, such as electrophilic aromatic substitution or cross-coupling reactions at the iodo-substituted position.

Fukui indices, derived from DFT, are another powerful tool for predicting regioselectivity. nih.gov These indices quantify the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack.

Table 2: Factors Influencing Regioselectivity in Indazole Reactions Investigated by Computational Methods

| Factor | Computational Method | Predicted Effect on Regioselectivity |

| Substituent Effects (Electronic) | DFT (NBO analysis, MEP maps) | Electron-withdrawing groups at C-3 or C-7 can favor N-1 or N-2 substitution, respectively, by altering the partial charges on the nitrogen atoms. nih.govd-nb.info |

| Substituent Effects (Steric) | DFT (Geometry Optimization) | Bulky substituents near a nitrogen atom can hinder the approach of a reactant, favoring reaction at the less sterically crowded nitrogen. d-nb.info |

| Reaction Conditions (Solvent) | DFT with implicit/explicit solvent models | The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the regioselectivity. |

| Nature of the Electrophile/Nucleophile | DFT (Transition State Theory) | The "hardness" or "softness" of the reacting species can influence which nitrogen atom of the indazole will preferentially react. |

| Cation Chelation | DFT | In the presence of metal cations (e.g., from a base), chelation between the cation, a substituent, and one of the indazole nitrogens can direct the reaction to a specific position. nih.gov |

Computed Molecular Descriptors and Their Significance in Research

Computed molecular descriptors are numerical values that encode chemical information and are used to quantitatively describe the physical, chemical, and biological properties of molecules. pensoft.net For this compound, these descriptors are crucial for various research applications, including Quantitative Structure-Activity Relationship (QSAR) studies, virtual screening, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

QSAR models establish a mathematical relationship between the molecular descriptors of a series of compounds and their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of untested compounds and for guiding the design of new molecules with improved properties. distantreader.org The descriptors can be broadly classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For this compound, quantum-chemical descriptors calculated using methods like DFT are particularly informative. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. nih.gov The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Table 3: Selected Computed Molecular Descriptors and Their Significance

| Descriptor Class | Descriptor Example | Significance in Research |

| Constitutional | Molecular Weight (MW) | Affects pharmacokinetic properties such as absorption and distribution. |

| Number of Hydrogen Bond Donors/Acceptors | Crucial for molecular recognition and binding to biological targets. tandfonline.com | |

| Topological | Wiener Index, Randić Index | Describe molecular branching and connectivity, which can correlate with physical properties and biological activity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is important for membrane permeability and drug absorption. pensoft.net |

| Molar Refractivity (MR) | Related to the volume of the molecule and its polarizability, influencing binding interactions. pensoft.net | |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describe the size and shape of the molecule, which are critical for steric interactions in a binding pocket. pensoft.net |

| Quantum-Chemical | HOMO/LUMO Energies and Gap | Relate to the molecule's electronic properties, reactivity, and stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting its solubility and interactions with polar environments. pensoft.net | |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack. nih.gov |

By calculating a range of these descriptors for this compound, researchers can build predictive models to estimate its behavior in various chemical and biological systems, thereby accelerating the research and development process.

Structure Activity Relationship Sar Studies of 7 Iodo 1 Methyl 1h Indazole Derivatives

Influence of the C7-Iodo Substituent on Biological Activity

The substituent at the C7 position of the indazole ring plays a pivotal role in modulating biological activity, primarily through steric and electronic effects that influence binding to target proteins. The presence of a bulky and lipophilic iodine atom at C7 can significantly impact the compound's interaction with the active site of enzymes.

Research into nitric oxide synthase (NOS) inhibitors has highlighted the importance of the C7 position. nih.gov Studies on a series of 7-monosubstituted indazoles demonstrated that this position is a key determinant of inhibitory potency and selectivity. nih.govresearchgate.net For instance, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, with its efficacy being comparable to 7-nitro-1H-indazole. nih.gov While not specifically 7-iodo, this indicates that the electronic nature and size of the group at C7 are crucial for activity. The substitution at C7 can also influence the N-alkylation pattern of the indazole ring; for example, the presence of electron-withdrawing groups like NO2 or CO2Me at the C7 position confers excellent N-2 regioselectivity during alkylation reactions. beilstein-journals.org This is significant because the biological activity often differs substantially between N1 and N2 isomers.

The steric bulk of a substituent at C7 is a critical factor. thieme-connect.de Alkylation at either N1 or N2 is highly sensitive to steric hindrance from substituents at the C7 and C3 positions. thieme-connect.de The large atomic radius of the iodine atom in 7-Iodo-1-methyl-1H-indazole would be expected to sterically influence the orientation of the molecule within a binding pocket and affect the regioselectivity of further chemical modifications.

Role of the N1-Methyl Group in Pharmacological Profile

The position of the alkyl group on the indazole nitrogen (N1 vs. N2) is a fundamental aspect of its SAR, as it defines the tautomeric form and significantly alters the compound's physicochemical properties, such as basicity, dipole moment, and hydrogen bonding capacity. thieme-connect.de

The methylation at the N1 position, as seen in this compound, fixes the molecule in the 1H-tautomeric form. This prevents tautomerization, which can be crucial for consistent binding to a biological target. The N1- and N2-alkylated isomers often exhibit distinct biological activities and metabolic stabilities. For example, 2-Methyl-2H-indazole is a much stronger base (pKa values ranging from 1.72 to 2.02) compared to 1-methyl-1H-indazole (pKa of 0.42). thieme-connect.de This difference in basicity can profoundly affect drug-receptor interactions, solubility, and pharmacokinetic properties.

Furthermore, the rate of quaternization for 2-methyl-2H-indazole is three times faster than that of 1-methyl-1H-indazole, indicating different electronic characteristics and reactivity between the two isomers. thieme-connect.de The synthesis of N1-substituted indazoles can be achieved with high regioselectivity, often by incorporating the N-substituent prior to the closure of the indazole ring or by controlling the conditions of direct alkylation. beilstein-journals.org The choice of an N1-methyl group is therefore a deliberate design element to achieve a specific pharmacological profile.

Impact of Additional Substituents on the Indazole Core on Activity and Selectivity

Beyond the C7-iodo and N1-methyl groups, modifications at other positions of the indazole core (C3, C4, C5, and C6) are employed to fine-tune the compound's activity and selectivity.

The location of additional functional groups on the indazole ring can dramatically alter the biological effect. SAR studies on various indazole series have revealed distinct roles for each position.

C3-Position: This position is frequently modified and is highly sensitive to substitution. Sterically demanding or electronically deactivating groups, such as iodo or formyl substituents at C3, can completely suppress certain reactions, indicating their significant impact on the molecule's properties. acs.org In some series, introducing substituents at C3 enhances potency. For example, adding a bromine atom at the C3 position of 1H-indazole-7-carbonitrile was found to enhance its inhibitory effect on NOS by ten-fold. nih.gov

C4 and C6-Positions: For inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis indicated that substituent groups at both the C4 and C6 positions play a crucial role in inhibitory activity. nih.gov

C5 and C6-Positions: In a series of indazoles developed to overcome fluconazole (B54011) resistance, substitutions at the 5- and 6-positions could accommodate smaller functionalities like methyl or chloro groups while retaining modest efficacy. beilstein-journals.org

The following table summarizes the observed effects of substituent positions on the biological activity of different indazole series.

| Position of Substitution | Observed Effect on Biological Activity | Target/Application Example |

| C3 | Highly sensitive to steric and electronic changes; can enhance or suppress activity. nih.govacs.org | Nitric Oxide Synthase (NOS) Inhibition nih.gov |

| C4 | Crucial for activity; modifications significantly affect potency. nih.gov | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition nih.gov |

| C5 | Can accommodate smaller groups without significant loss of activity. beilstein-journals.org | Antifungal Activity beilstein-journals.org |

| C6 | Can accommodate smaller groups; crucial for activity in some series. nih.govbeilstein-journals.org | Antifungal Activity, IDO1 Inhibition nih.govbeilstein-journals.org |

The nature of the substituents, specifically their electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties, are key drivers of bioactivity.

Electronic Effects: The electronic character of substituents influences the electron distribution within the indazole ring system, affecting its interactions with biological targets. In some cases, electron-withdrawing substituents have been found to be detrimental to activity, regardless of their position. beilstein-journals.org Conversely, for certain C3-arylation reactions, iodoaryl compounds containing electron-donating groups were crucial for achieving good reaction yields. semanticscholar.org The tolerance of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) often depends on the specific biological target and the position of the substituent. nih.gov

Steric Effects: The size and bulk of a substituent can dictate how well a molecule fits into the binding site of a target protein. For instance, while smaller groups at the C5 and C6 positions are tolerated in some antifungal indazoles, bulkier groups may lead to a loss of potency. beilstein-journals.org Steric hindrance is also a major factor in synthetic accessibility; for example, a methoxy (B1213986) group at the 2-position of an aryl iodide can prevent C3-arylation of the indazole core due to steric hindrance. semanticscholar.org

The table below provides examples of how these properties influence activity.

| Property | Example Substituent | General Influence on Bioactivity |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Can be detrimental to activity in some series, but essential in others. beilstein-journals.org Influences reaction regioselectivity. beilstein-journals.org |

| Electron-Donating | -CH₃, -OCH₃ | Can be favorable for certain synthetic reactions and biological activities. semanticscholar.org |

| Steric Bulk | -tert-butyl, -Iodo | Can provide beneficial interactions or create unfavorable steric clashes within a binding site. nih.govacs.org Influences synthetic feasibility. acs.orgsemanticscholar.org |

| Small Groups | -H, -Cl, -CH₃ | Often well-tolerated at positions like C5 and C6. beilstein-journals.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the underlying mechanisms of action. frontiersin.org

A typical QSAR study involves several steps:

Data Set Preparation: A series of structurally related compounds, such as derivatives of this compound, with measured biological activities (e.g., IC₅₀ values) is compiled. frontiersin.org

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its electronic (e.g., atomic charges, LUMO energy), steric (e.g., molecular weight, volume), and hydrophobic (e.g., LogP) characteristics. imist.ma

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation that correlates the descriptors with biological activity. frontiersin.orgimist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. imist.manih.gov

For a series of this compound derivatives, a QSAR model could identify the key structural features that govern their activity. For example, a model might reveal that higher activity is correlated with a specific range of LogP values and the presence of a hydrogen bond donor at the C3 position. Such insights allow medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of being active, thereby saving time and resources. frontiersin.org

Biological Targets and Molecular Mechanisms of Action of 7 Iodo 1 Methyl 1h Indazole

Enzyme Inhibition Studies (In Vitro)

Extensive searches of scientific databases yielded no specific studies detailing the direct inhibitory effects of 7-Iodo-1-methyl-1H-indazole on the enzyme families listed below. While the broader indazole chemical scaffold is present in many compounds developed as enzyme inhibitors, research specifically characterizing this compound in these assays is not currently available in the public domain. rsc.orgpnrjournal.comacs.orgnih.gov

Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases, JNK)

There are no specific in vitro studies available in the scientific literature that evaluate the inhibitory activity of this compound against tyrosine kinases, serine/threonine kinases, or c-Jun N-terminal kinases (JNK). acs.orged.ac.uk Consequently, no data on its potency, selectivity, or mechanism of kinase inhibition can be reported.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

No published in vitro studies were found that directly measure the inhibitory effect of this compound on the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1). nih.govnih.govdrugtargetreview.com A related precursor, 7-Iodo-1H-indazole, has been mentioned as a synthetic intermediate in the development of other IDO1 inhibitors, but the biological activity of the methylated final compound, this compound, has not been characterized in the literature. nih.gov

Receptor Binding and Modulation Investigations (In Vitro)

No specific data from in vitro receptor binding or modulation assays for this compound are available in the current scientific literature.

Specific Receptor Interactions (e.g., Estrogen Receptor, 5-HT4 receptor)

There are no documented in vitro studies investigating the binding affinity or modulatory effects of this compound on the estrogen receptor. nih.govresearchgate.net Similarly, no research is available regarding its interaction with the 5-HT4 receptor. nih.govwikipedia.orgnih.govreactome.org

Molecular Interactions and Cellular Pathways (In Vitro Studies)

No in vitro studies have been published that describe the molecular interactions or effects of this compound on specific cellular pathways.

Modulation of Cell Proliferation (In Vitro)

A review of the scientific literature found no in vitro studies that have assessed the effect of this compound on the proliferation of any cell lines. japsonline.comnih.govnih.gov Therefore, its potential cytostatic or cytotoxic effects are currently unknown.

Induction of Apoptosis Pathways (In Vitro)

No published in vitro studies were found that specifically investigate the induction of apoptosis pathways by this compound.

Impact on Cellular Migration and Invasion (In Vitro)

There are no available in vitro studies that specifically report on the impact of this compound on cellular migration and invasion.

Formation of Reactive Intermediates and Interaction with Cellular Proteins

Information regarding the formation of reactive intermediates from this compound and its subsequent interaction with cellular proteins is not present in the available scientific literature.

Mechanistic Insights from Molecular Simulations and Experimental Correlation

No molecular simulation studies, such as molecular docking or molecular dynamics, or any experimental correlations of such studies have been published specifically for this compound to provide mechanistic insights into its biological activity.

A patent for related indazole compounds with activity as inhibitors of MAP kinase-interacting kinase (Mnk) mentions a structurally similar, but distinct, compound (5-chloro-7-iodo-1-methyl-1H-indazole-6-carboxylic acid) in the context of cancer therapy. googleapis.com However, this document does not provide specific data on this compound for the outlined biological activities.

Future Research Directions for 7 Iodo 1 Methyl 1h Indazole

Development of Novel Synthetic Pathways

Key areas for future synthetic development include:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, efficiency, and scalability. This is particularly relevant for reactions that are exothermic or involve hazardous reagents.

Photoredox Catalysis: The use of visible light to drive chemical reactions presents a green alternative to traditional methods that often require harsh conditions. Exploring photoredox-mediated pathways for the synthesis and functionalization of 7-Iodo-1-methyl-1H-indazole could unlock novel chemical transformations.

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity and milder reaction conditions. The development of engineered enzymes for the specific synthesis of substituted indazoles is a long-term goal that could revolutionize their production.

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Optimization of reaction parameters in continuous flow reactors. |

| Photoredox Catalysis | Green chemistry, mild reaction conditions. | Discovery of novel light-mediated synthetic routes. |

| Enzymatic Synthesis | High selectivity, environmentally friendly. | Engineering enzymes for specific indazole synthesis. |

Exploration of Expanded Chemical Space through Derivatization

The 7-iodo substituent is a versatile handle for a variety of cross-coupling reactions, making this compound an ideal starting point for creating diverse libraries of new chemical entities. researchgate.net Future work will undoubtedly concentrate on exploiting this reactivity to explore a wider chemical space.

Priorities for derivatization will likely include:

Palladium-Catalyzed Cross-Coupling: Expanding the scope of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions to introduce a wide array of functional groups at the 7-position. This will allow for the systematic exploration of structure-activity relationships (SAR).

Introduction of Novel Heterocycles: Attaching various heterocyclic moieties to the indazole core is a proven strategy for modulating biological activity. rsc.org Research will focus on developing efficient methods to link complex heterocyclic systems to the 7-position.

Multi-component Reactions: Designing novel multi-component reactions that utilize this compound as a key building block can rapidly generate molecular complexity from simple starting materials. benthamscience.com

| Derivatization Strategy | Reaction Type | Potential Functional Groups/Moieties |

| Cross-Coupling | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Aryls, alkynes, alkenes, amines |

| Heterocycle Introduction | Various coupling methods | Pyridines, pyrimidines, imidazoles, etc. |

| Multi-component Reactions | Ugi, Passerini, etc. | Diverse and complex scaffolds |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms. nih.govacs.orgnih.gov

Areas of focus for mechanistic studies will include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be used to model reaction pathways, predict transition states, and understand the role of catalysts and reagents. nih.gov This can guide experimental design and lead to the development of more efficient catalytic systems.

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction networks.

Kinetics Studies: Detailed kinetic analysis of key synthetic transformations will provide quantitative data on reaction rates and activation parameters, offering insights into the rate-determining steps and helping to optimize reaction conditions.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The convergence of synthetic chemistry with high-throughput screening (HTS) and artificial intelligence (AI) is transforming the landscape of drug discovery. ijpsjournal.commednexus.orgnih.gov this compound and its derivatives are well-suited to play a significant role in this new paradigm.

Future integration will involve:

High-Throughput Synthesis and Screening: The development of automated synthesis platforms will enable the rapid generation of large libraries of derivatives based on the this compound scaffold. These libraries can then be subjected to HTS to identify compounds with desired biological activities. nih.gov

AI-Driven Molecular Design: Machine learning algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds. nih.govresearchgate.net This allows for the in-silico design of novel this compound derivatives with enhanced potency and selectivity, prioritizing the synthesis of the most promising candidates. nih.gov

Predictive Toxicology: AI models can also be used to predict the potential toxicity and pharmacokinetic properties of new compounds early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

| Technology | Application in Drug Discovery | Impact on this compound Research |

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for biological activity. | Accelerate the identification of lead compounds derived from this compound. |

| Artificial Intelligence (AI)/Machine Learning (ML) | Predict biological activity, design novel molecules, and predict toxicity. | Guide the rational design of new derivatives with improved therapeutic potential. |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Iodination | I₂, HIO₃, H₂SO₄, 80°C, 12h | 65-75 |

| Purification | Column chromatography (Hexane:EtOAc) | 90+ |

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Based on analogous indazole derivatives, this compound likely poses hazards such as skin/eye irritation (GHS Category 2) and acute oral toxicity (Category 4). Key protocols include:

- Use of PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation (H335).

- Storage in airtight containers away from light.

- Emergency procedures: Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, including HOMO-LUMO gaps and electrostatic potential maps. Exact exchange terms (e.g., hybrid functionals) improve accuracy for iodine’s relativistic effects. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. Note that discrepancies >5% in bond lengths may require functional adjustment (e.g., CAM-B3LYP for charge transfer) .

Q. Table 2: DFT Functional Performance

| Functional | Avg. Deviation (kcal/mol) | Application Scope |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry, Reactivity |

| CAM-B3LYP | 1.8 | Charge-transfer systems |

Advanced: How do crystallographic refinement challenges arise, and how can SHELXL address them?

Methodological Answer:

Crystallographic challenges include disorder in the iodine moiety or methyl group. SHELXL’s latest features (e.g., TWIN and SUMP commands) enable robust refinement:

Q. Table 3: SHELXL Refinement Workflow

| Step | Command/Parameter | Outcome |

|---|---|---|

| Data Integration | HKLF 5 | Twinned data resolved |

| Disorder Modeling | PART, SUMP | Reduced R-factor |

Methodological: How to resolve contradictions between computational and experimental reactivity data?

Methodological Answer:

Discrepancies often stem from solvent effects or transition-state approximations. Strategies:

- Experimental Validation: Repeat kinetics under inert conditions.

- Computational Adjustments: Include solvation models (e.g., SMD) or transition-state scans (IRC).

- Statistical Analysis: Use Bland-Altman plots to quantify systematic errors. Cross-reference with analogous indazole derivatives to identify trends .

Advanced: What strategies enhance regioselective functionalization of this compound?

Methodological Answer:

Leverage iodine’s directing effects:

- Electrophilic Substitution: Activate the 4-position using HNO₃/H₂SO₄.

- Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).

Monitor regiochemistry via NOESY NMR to confirm substitution patterns. Optimize catalysts to suppress dehalogenation .

Methodological: How can the FINER criteria improve research design for indazole studies?

Methodological Answer:

Apply the FINER framework:

- Feasible: Pilot studies to assess synthetic yields.

- Interesting: Link reactivity to biological targets (e.g., kinase inhibition).

- Novel: Explore understudied iodinated indazole derivatives.

- Ethical: Adhere to waste disposal regulations for halogenated compounds.

- Relevant: Align with drug discovery or materials science goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.